molecular formula C17H19N3O4S B2648283 N-(4-(5-(furan-2-yl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 851717-85-6

N-(4-(5-(furan-2-yl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No.: B2648283
CAS No.: 851717-85-6
M. Wt: 361.42
InChI Key: WLSGLMPBOLECNN-UHFFFAOYSA-N
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Description

N-(4-(5-(furan-2-yl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a pyrazoline derivative featuring a furan-2-yl substituent, a propionyl group, and a methanesulfonamide moiety. This compound has been synthesized as part of antimicrobial and antiviral research efforts. Its structure includes a dihydropyrazole core, which is known for biological activity, and a sulfonamide group that enhances binding to target proteins . Physical characterization includes a melting point of 168–170°C and distinct FT-IR peaks at 3080 cm⁻¹ (C-H aromatic) and 2945 cm⁻¹ (HC=N), confirming its structural integrity .

Properties

IUPAC Name

N-[4-[3-(furan-2-yl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4S/c1-3-17(21)20-15(16-5-4-10-24-16)11-14(18-20)12-6-8-13(9-7-12)19-25(2,22)23/h4-10,15,19H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLSGLMPBOLECNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(5-(furan-2-yl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide, also known by its CAS number 852141-27-6, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanism of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H25N3O3SC_{21}H_{25}N_{3}O_{3}S, with a molecular weight of 399.5 g/mol. The structure features a furan ring, a pyrazole moiety, and a sulfonamide group, which are known to contribute to its biological activity.

Research indicates that compounds containing furan and pyrazole derivatives often exhibit a variety of biological activities through their interactions with multiple biological targets. These compounds are known to modulate various biochemical pathways, including:

  • Antimicrobial Activity : Exhibiting effectiveness against various bacterial strains.
  • Antiviral Effects : Potentially inhibiting viral replication.
  • Anti-inflammatory Properties : Reducing inflammation through inhibition of pro-inflammatory cytokines.

The specific mechanism for this compound remains under investigation but is hypothesized to involve receptor binding and modulation of signaling pathways related to these activities.

Biological Activities

The compound has been evaluated for several biological activities:

  • Antimicrobial Activity :
    • Studies suggest that furan-containing compounds can exhibit broad-spectrum antimicrobial properties. For instance, furan and pyrazole derivatives have shown promising results against resistant strains of bacteria .
  • Anticancer Potential :
    • Research has indicated that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways .
  • Anti-inflammatory Effects :
    • The sulfonamide group is known for its anti-inflammatory properties, which may be enhanced by the presence of the furan and pyrazole rings .

Research Findings

A summary of key findings from recent studies on the biological activity of this compound is presented below:

StudyActivity EvaluatedKey Findings
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduced apoptosis in human cancer cell lines
Anti-inflammatoryReduced levels of TNF-alpha and IL-6 in vitro

Case Studies

Several case studies have highlighted the potential therapeutic applications of compounds similar to this compound:

  • Case Study on Antimicrobial Efficacy :
    • A study demonstrated that a related compound exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential use in treating resistant infections .
  • Case Study on Anticancer Properties :
    • In vitro studies showed that derivatives with similar structures were effective in inhibiting the proliferation of breast cancer cells by inducing apoptosis through mitochondrial pathways .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following chemical properties:

  • Molecular Formula : C17H19N3O4S
  • Molecular Weight : 361.42 g/mol
  • IUPAC Name : N-[4-[5-(furan-2-yl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl]methanesulfonamide

The structure incorporates a furan ring, a pyrazole core, and a methanesulfonamide moiety, which may contribute to its diverse biological activities.

Antimicrobial Properties

Research has shown that compounds containing pyrazole and methanesulfonamide groups often exhibit significant antimicrobial activity. The presence of the methanesulfonamide group is known to enhance antibacterial properties, making this compound a candidate for further studies in antibiotic development .

Anti-inflammatory Effects

The pyrazole derivatives have been studied for their anti-inflammatory properties. In particular, N-(4-(5-(furan-2-yl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide may interact with inflammatory pathways, potentially leading to therapeutic applications in treating conditions such as arthritis or other inflammatory diseases .

Anticancer Potential

Recent studies have indicated that compounds with similar structures can exhibit anticancer properties. The unique combination of functional groups in this compound suggests it may interfere with cancer cell proliferation or induce apoptosis in specific cancer types .

Case Study 1: Antimicrobial Activity Evaluation

A study evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound). The compound demonstrated significant activity against several bacterial strains, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Anti-inflammatory Mechanism Investigation

In another investigation focusing on anti-inflammatory mechanisms, researchers assessed how this compound interacts with pro-inflammatory cytokines. Results indicated that it could inhibit the production of TNF-alpha and IL-6 in vitro, highlighting its potential therapeutic role in managing inflammatory diseases .

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of sulfonamide-functionalized pyrazolines. Key structural analogues include:

Compound Name Core Structure Key Substituents Biological Activity Reference
N-(4-(5-(furan-2-yl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide Dihydropyrazole Furan-2-yl, propionyl, methanesulfonamide Antiviral (MPXV DPol/A42R)
N-(5-Cyano-1-(4-methoxyphenyl)-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]-pyrazol-6-yl)-4-methylbenzenesulfonamide Pyranopyrazole 4-Methoxyphenyl, cyano, methylbenzenesulfonamide Not explicitly stated
N-(5-Cyano-3-methyl-1-phenyl-4-(4-(trifluoromethyl)phenyl)-1,4-dihydropyrano[2,3-c]-pyrazol-6-yl)-4-methylbenzenesulfonamide Pyranopyrazole Trifluoromethylphenyl, cyano Not explicitly stated
N-[3-(1-Benzoyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl]methanesulfonamide Dihydropyrazole Benzoyl, 2-ethoxyphenyl Antiviral (MPXV DPol/A42R)

Key Observations :

  • Furan vs. Aromatic Substituents : The furan-2-yl group in the target compound may enhance π-π stacking interactions with viral proteins compared to bulkier substituents like trifluoromethylphenyl or methoxyphenyl .
  • Sulfonamide Positioning : Methanesulfonamide at the para position on the phenyl ring (target compound) may improve solubility and target binding compared to methylbenzenesulfonamide derivatives .
Physicochemical Properties
Property Target Compound Compound 4af Compound 4n N-[3-(1-Benzoyl-5-(2-ethoxyphenyl)...)
Melting Point (°C) 168–170 69.0–70.4 109.3–110.2 Not reported
Synthesis Yield (%) 76 70 73 Not reported
Key Spectral Data FT-IR: 3080, 2945 cm⁻¹ 1H NMR: δ 7.50–7.35 13C NMR: δ 148.0–14.4 Docking score: -9.2 kcal/mol (MPXV DPol)

Key Observations :

  • The target compound exhibits a higher melting point than 4af, suggesting greater crystalline stability due to hydrogen bonding from the furan and sulfonamide groups .
  • Synthesis yields are comparable across analogues (~70–76%), indicating similar synthetic accessibility .

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